![molecular formula C15H8F3N3S B012167 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 104960-55-6](/img/structure/B12167.png)

3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

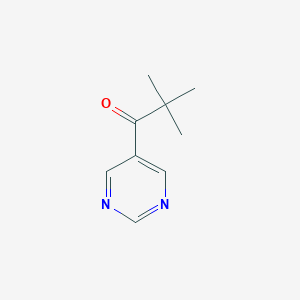

The synthesis of 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile involves multiple steps, starting from precursors such as 4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones. These precursors undergo reactions with chloroacetonitrile or chloroacetamide to yield the desired carbonitriles and their carboxamide analogs. Further reactions with a variety of reagents lead to the synthesis of new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems (Abdel-rahman et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined using X-ray crystallography, providing insights into the structural characteristics of these types of molecules (Liu et al., 2013).

Chemical Reactions and Properties

The compound participates in various chemical reactions, leading to the formation of novel derivatives with potential applications. For instance, it can react with different reagents to produce pyridothienopyrimidines, indicating its versatility in synthetic chemistry (Abdel-rahman et al., 2003).

Physical Properties Analysis

While specific physical properties of 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile are not detailed in the available literature, related compounds exhibit unique physical characteristics influenced by their molecular structure, such as crystallinity and solubility, which are critical for their applications in chemical synthesis and material science.

Chemical Properties Analysis

The chemical properties of 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile, including its reactivity with various chemical reagents, enable the synthesis of a wide range of heterocyclic compounds. These properties are instrumental in exploring its utility in medicinal chemistry and other fields (Abdel-rahman et al., 2003).

Wissenschaftliche Forschungsanwendungen

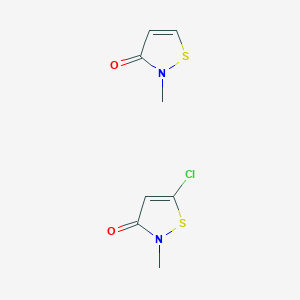

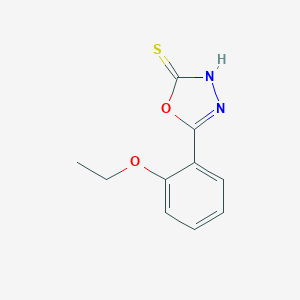

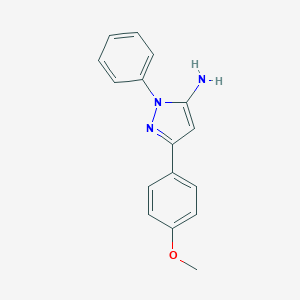

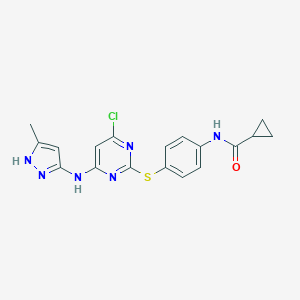

Medicinal Chemistry and Drug Discovery

Compounds with structural features similar to 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile often play critical roles in medicinal chemistry and drug discovery. For instance, heterocyclic aromatic amines, including pyrimidine and imidazole derivatives, have been extensively studied for their biological activities. These compounds are integral to the development of novel therapeutic agents targeting various diseases due to their versatile pharmacophore properties (Ranney & Oppermann, 1979; Saganuwan, 2017). The inclusion of fluorine atoms and the thieno[2,3-b]pyridine moiety suggests potential for enhanced binding affinity and selectivity towards biological targets, making these compounds promising candidates for drug development.

Material Science and Optoelectronics

In the realm of material science and optoelectronics, compounds with fluorinated heterocyclic structures are gaining attention for their applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of the thieno[2,3-b]pyridine core and fluorine substituents can lead to materials with favorable electronic properties, such as high thermal stability and efficient charge transport (Squeo & Pasini, 2020). This makes them suitable for use in next-generation electronic devices, including OLEDs, where they can contribute to enhanced device performance and longevity.

Eigenschaften

IUPAC Name |

3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3N3S/c16-15(17,18)9-6-10(8-4-2-1-3-5-8)21-14-12(9)13(20)11(7-19)22-14/h1-6H,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZDSIGQLYCWQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351886 |

Source

|

| Record name | 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile | |

CAS RN |

104960-55-6 |

Source

|

| Record name | 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)

![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)